2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Overview
Description
The compound “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” is related to Cetirizine, a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria . It is also known as Cetirizine Related Compound G .
Synthesis Analysis
The synthesis of “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, including raw material ratio, reaction time, and temperature, were optimized. The reaction was carried out at 115°C for 4 hours, yielding the product in 88.5% .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through specific reactions, optimizing parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- It serves as an intermediate in the manufacture of cetirizine dihydrochloride, synthesized through a process involving O-alkylation (J. Reiter et al., 2012).
- Its derivatives have been studied for antitumor activity, indicating potential applications in cancer research (N. Hakobyan et al., 2020).
Pharmacological Potential
- A novel antifungal compound, including a derivative of this chemical, demonstrated significant pharmacological properties and solubility in biologically relevant solvents (T. Volkova et al., 2020).
- The compound has been used in the dual labeling of drugs, indicating its utility in pharmaceutical research (J. Santamaria et al., 1988).
Structural and Electronic Properties
- The compound's structural and electronic properties have been explored, with applications in materials science and molecular modeling (Muzzaffar A Bhat et al., 2018).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and showed variable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (N. Patel et al., 2011).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLVEBJWXLAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293050 | |
Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol | |
CAS RN |
55179-20-9 | |
Record name | NSC86986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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